molecular formula C11H13N5O2 B12802865 N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine CAS No. 117723-57-6

N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine

Cat. No.: B12802865
CAS No.: 117723-57-6
M. Wt: 247.25 g/mol
InChI Key: PTVIQIRZWYHMSO-JGVFFNPUSA-N
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Description

N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine is a synthetic nucleoside analogue offered for research purposes. This compound is structurally related to the didehydro-dideoxynucleoside (d4N) class of compounds, which are characterized by an unsaturated bond in the sugar moiety and the absence of hydroxyl groups at the 2' and 3' positions . Such structural features are foundational to the mechanism of Nucleoside Reverse Transcriptase Inhibitors (NRTIs), where the compounds act as chain terminators during viral DNA synthesis . Researchers may be interested in this N-methyl derivative to investigate how methylation of the nucleobase influences biological activity, cellular uptake, or metabolic stability compared to its parent compound, 2',3'-didehydro-2',3'-dideoxyadenosine (d4A) . Studies on the non-methylated d4A have shown that it requires intracellular phosphorylation to become active and that its enantiomers are substrates for human deoxycytidine kinase (dCK) . This compound is intended for use in biochemical research, pathway studies, and the investigation of novel antiviral agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

117723-57-6

Molecular Formula

C11H13N5O2

Molecular Weight

247.25 g/mol

IUPAC Name

[(2S,5R)-5-[6-(methylamino)purin-9-yl]-2,5-dihydrofuran-2-yl]methanol

InChI

InChI=1S/C11H13N5O2/c1-12-10-9-11(14-5-13-10)16(6-15-9)8-3-2-7(4-17)18-8/h2-3,5-8,17H,4H2,1H3,(H,12,13,14)/t7-,8+/m0/s1

InChI Key

PTVIQIRZWYHMSO-JGVFFNPUSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C=C[C@H](O3)CO

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C=CC(O3)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine typically involves the transformation of ribonucleosides into their 2’,3’-didehydro-2’,3’-dideoxy derivatives. One common method includes the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents .

Industrial Production Methods

Industrial production of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine involves similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often incorporating automated systems for precise control of reaction conditions. The use of enzymes, such as adenosine deaminase, can also be employed to transform 2’,3’-dideoxyadenosine into its desired derivatives with high efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to convert the compound into different analogs with varying properties.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of nucleosides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine has a wide range of scientific research applications:

Mechanism of Action

N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus’s genetic material. The compound mimics natural nucleosides and gets incorporated into the viral DNA during replication. due to its modified structure, it terminates the DNA chain elongation, effectively halting viral replication .

Comparison with Similar Compounds

Comparison with Structural Analogs

The table below summarizes key differences between N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine and related compounds:

Compound Structural Features Antiviral Activity (HIV-1 EC₅₀) Metabolic Stability Key References
N-Methyl-2',3'-didehydro-ddA N6-methyl, 2',3'-didehydro-dideoxy ribose Not reported Likely resistant to deamination (inferred)
d4A Non-methylated, 2',3'-didehydro-dideoxy ribose 0.5–2.4 µM Rapid deamination to d4I (dideoxyinosine)
ddI (Didanosine) Hypoxanthine base, 2',3'-dideoxy ribose 1–10 µM Susceptible to acid degradation and phosphorylation
3'-Fluoro-d4A 3'-Fluoro substitution, 2',3'-didehydro-dideoxy ribose 0.9–2.4 µM Enhanced enzymatic stability vs. d4A
2'-F-dd-ara-A 2'-Fluoro, arabinosyl configuration <1 µM Resistant to purine nucleoside phosphorylase
L-carbocyclic d4A Carbocyclic sugar (no oxygen), L-configuration 2.4 µM (HIV), 0.9 µM (HBV) High metabolic stability, no cytotoxicity

Key Comparative Insights

3.1 Structural and Metabolic Advantages
  • N-Methylation: The N6-methyl group is hypothesized to reduce deamination by adenosine deaminase, a common metabolic pathway for d4A and ddA . For example, Balzarini et al. demonstrated that phosphoramidate derivatives of d4A (lacking methylation) exhibit 10–100× enhanced antiviral activity by bypassing kinase-dependent phosphorylation . The methyl group may similarly protect against enzymatic degradation.
  • Didehydro-dideoxy backbone : The 2',3'-double bond confers rigidity to the sugar moiety, enhancing resistance to phosphorylysis compared to ddI .
3.2 Antiviral Activity and Selectivity
  • While d4A and its derivatives (e.g., 3'-fluoro-d4A) show potent anti-HIV activity (EC₅₀: 0.5–2.4 µM), their toxicity profiles vary. For instance, 3'-azido-d4A analogs exhibit higher cytotoxicity than non-azidated derivatives . The N-methyl group may mitigate toxicity by reducing off-target interactions .
  • L-carbocyclic d4A (EC₅₀: 2.4 µM) highlights the role of stereochemistry in balancing potency and safety .

Biological Activity

N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine (NM-ddA) is a modified nucleoside analog of adenosine, notable for its antiviral properties, particularly against retroviruses such as HIV. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

NM-ddA is characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar, along with a methyl group at the nitrogen position. This structural modification enhances its stability and binding affinity compared to other nucleoside analogs, allowing it to effectively mimic natural nucleosides in biological systems.

The primary mechanism through which NM-ddA exerts its antiviral effects is by inhibiting the reverse transcriptase enzyme of retroviruses. This enzyme is essential for converting viral RNA into DNA, a critical step in the viral replication cycle. NM-ddA mimics natural nucleosides and gets incorporated into viral DNA during replication, leading to chain termination and effectively halting viral replication.

Antiviral Effects

NM-ddA has demonstrated significant antiviral activity in various studies:

  • Inhibition of HIV: NM-ddA shows strong inhibitory effects against HIV-1 and HIV-2. In vitro studies have reported effective concentrations (EC50) ranging from 4 μM to 8 μM in human T-lymphocyte cell lines .
  • Comparison with Other Nucleosides: When compared with other dideoxynucleosides such as 2',3'-dideoxyadenosine (ddA) and 2',3'-dideoxyinosine (ddI), NM-ddA exhibits superior potency due to its enhanced binding properties .

Cytotoxicity and Selectivity

Research has evaluated the cytotoxicity of NM-ddA in human cell lines, revealing a favorable selectivity index. The compound demonstrates manageable toxicity levels while effectively inhibiting viral replication.

Case Studies

  • In Vitro Assays: In studies involving MT-4 cells, NM-ddA inhibited HIV replication with an EC50 of approximately 5.27 μM . This level of inhibition indicates its potential as a therapeutic agent in HIV treatment.
  • Structural Analyses: Structural modifications that enhance binding affinity were confirmed through NMR spectroscopy, demonstrating that NM-ddA binds effectively to reverse transcriptase, blocking its activity .
  • Comparative Studies: A comparative analysis of NM-ddA with other nucleoside analogs showed that it possesses unique structural features that contribute to its enhanced biological activity. For instance, its methylation at the nitrogen position allows for improved stability and interaction with viral enzymes.

Data Tables

The following table summarizes the biological activities and characteristics of NM-ddA compared to other related compounds:

Compound NameStructural FeaturesBiological Activity
This compound Methylated nitrogen; lacks 2' and 3' hydroxylsPotent antiviral; inhibits HIV
2',3'-Dideoxyadenosine Lacks 2' and 3' hydroxyls; base structure of adenosineAntiviral; used in HIV treatment
2',3'-Dideoxyinosine Similar dideoxy structure; derived from adenosineAntiviral; less potent than ddA
Didanosine (ddI) Dideoxynucleoside; lacks 2' hydroxylAntiviral; used against HIV

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